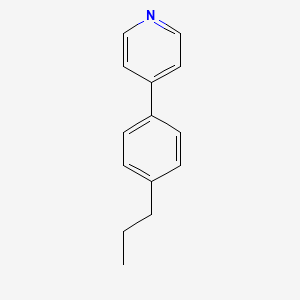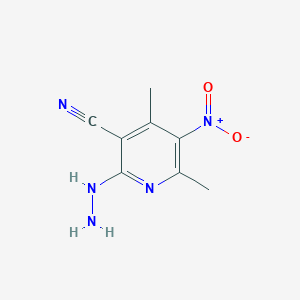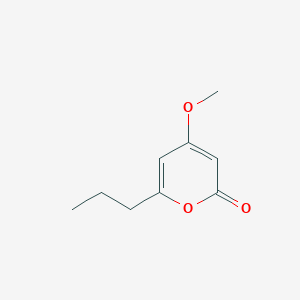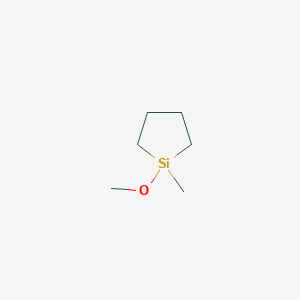
4-(4-Propylphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Propylphenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This specific compound features a pyridine ring substituted at the fourth position with a 4-propylphenyl group, making it a unique derivative with distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Propylphenyl)pyridine can be achieved through various methods. One common approach involves the condensation of 4-propylbenzaldehyde with pyridine derivatives under specific conditions. Another method includes the use of Grignard reagents, where 4-propylphenylmagnesium bromide reacts with pyridine N-oxide, followed by subsequent treatment with acetic anhydride .
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions between aryl halides and pyridine derivatives is a prevalent method. This approach ensures high yields and selectivity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Propylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using concentrated sulfuric acid and nitric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Nitro and halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Propylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and functional materials
Wirkmechanismus
The mechanism of action of 4-(4-Propylphenyl)pyridine involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can act as a nucleophile, forming complexes with various metal ions. This interaction can modulate the activity of enzymes and receptors, leading to diverse biological effects. The compound’s ability to undergo electrophilic substitution also plays a role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Pyridine: The parent compound with a simpler structure.
4-Phenylpyridine: Similar structure but lacks the propyl group.
4-(4-Methylphenyl)pyridine: Similar structure with a methyl group instead of a propyl group
Uniqueness: 4-(4-Propylphenyl)pyridine is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. This substitution can enhance its lipophilicity and alter its interaction with biological targets compared to other pyridine derivatives .
Eigenschaften
CAS-Nummer |
91777-15-0 |
|---|---|
Molekularformel |
C14H15N |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
4-(4-propylphenyl)pyridine |
InChI |
InChI=1S/C14H15N/c1-2-3-12-4-6-13(7-5-12)14-8-10-15-11-9-14/h4-11H,2-3H2,1H3 |
InChI-Schlüssel |
QFXFDGQCPFPDEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B14372050.png)
![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)

![(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl](/img/structure/B14372080.png)
![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)

![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate](/img/structure/B14372097.png)


methanone](/img/structure/B14372107.png)



